
1,1'-(Propane-1,3-diyl)di(cycloocta-1,3,5,7-tetraene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Propane-1,3-diyl)di(cycloocta-1,3,5,7-tetraene) is a chemical compound that consists of two cycloocta-1,3,5,7-tetraene rings connected by a propane-1,3-diyl linker
Méthodes De Préparation
The synthesis of 1,1’-(Propane-1,3-diyl)di(cycloocta-1,3,5,7-tetraene) typically involves the reaction of cycloocta-1,3,5,7-tetraene with a propane-1,3-diyl precursor under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1,1’-(Propane-1,3-diyl)di(cycloocta-1,3,5,7-tetraene) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1’-(Propane-1,3-diyl)di(cycloocta-1,3,5,7-tetraene) has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be used in studies related to molecular interactions and biological pathways.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1’-(Propane-1,3-diyl)di(cycloocta-1,3,5,7-tetraene) involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, which can alter the structure and function of other molecules. The specific molecular targets and pathways involved depend on the context of its use and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
1,1’-(Propane-1,3-diyl)di(cycloocta-1,3,5,7-tetraene) can be compared with other similar compounds, such as:
Cyclooctatetraene: A related compound with a similar ring structure but without the propane-1,3-diyl linker.
Cyclooctadiene: Another related compound with a similar ring structure but different degrees of unsaturation.
The uniqueness of 1,1’-(Propane-1,3-diyl)di(cycloocta-1,3,5,7-tetraene) lies in its specific structural arrangement, which imparts distinct chemical and physical properties compared to its analogs .
Propriétés
Numéro CAS |
141556-24-3 |
|---|---|
Formule moléculaire |
C19H20 |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
3-(cyclooctatetraenyl)propylcyclooctatetraene |
InChI |
InChI=1S/C19H20/c1-3-7-12-18(13-8-4-1)16-11-17-19-14-9-5-2-6-10-15-19/h1-10,12-15H,11,16-17H2 |
Clé InChI |
PBQAQMVHUNRDAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=CC(=CC=C1)CCCC2=CC=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


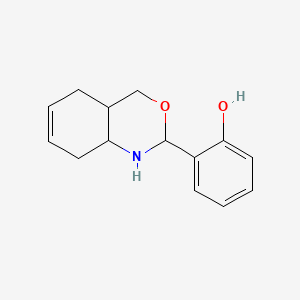
![3-(Prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14274224.png)

![Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]-](/img/structure/B14274232.png)
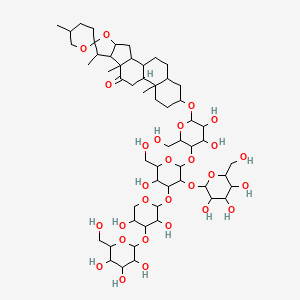
![Benzoyl azide, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14274241.png)
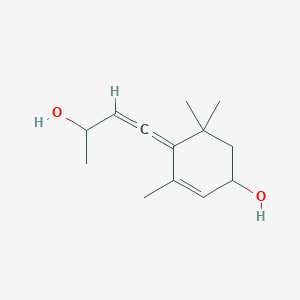
![2-Fluoro-4-octyl-4'-[(4-octylphenyl)methoxy]-1,1'-biphenyl](/img/structure/B14274259.png)
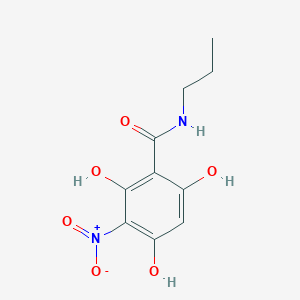
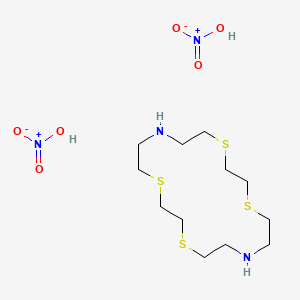

![1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14274273.png)
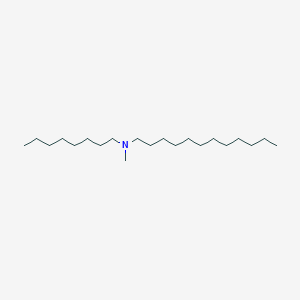
![N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline](/img/structure/B14274297.png)
